Cas no 2229453-01-2 (1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine)

1-(4,4-Dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine is a cyclohexyl-based amine derivative featuring both dimethyl and difluoromethyl substituents on its cyclohexyl rings. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the dimethyl group contributes to steric hindrance, potentially improving selectivity in target interactions. Its rigid cyclohexyl backbone offers conformational stability, which is advantageous in the design of bioactive molecules. This compound is particularly useful in medicinal chemistry for developing novel therapeutics with optimized pharmacokinetic profiles.
1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine structure
2229453-01-2 structure
商品名:1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine
CAS番号:2229453-01-2
MF:C15H27F2N
メガワット:259.378391504288
CID:6257791
PubChem ID:165840588

1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine
    • [1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine
    • 2229453-01-2
    • EN300-1955460
    • インチ: 1S/C15H27F2N/c1-13(2)5-3-12(4-6-13)14(11-18)7-9-15(16,17)10-8-14/h12H,3-11,18H2,1-2H3
    • InChIKey: DTDBXQBMZQVPDU-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(CN)(CC1)C1CCC(C)(C)CC1)F

計算された属性

  • せいみつぶんしりょう: 259.21115619g/mol
  • どういたいしつりょう: 259.21115619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 26Ų

1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1955460-2.5g
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine
2229453-01-2
2.5g
$2631.0 2023-09-17
Enamine
EN300-1955460-0.25g
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine
2229453-01-2
0.25g
$1235.0 2023-09-17
Enamine
EN300-1955460-5.0g
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine
2229453-01-2
5g
$5179.0 2023-05-31
Enamine
EN300-1955460-10.0g
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine
2229453-01-2
10g
$7681.0 2023-05-31
Enamine
EN300-1955460-0.05g
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine
2229453-01-2
0.05g
$1129.0 2023-09-17
Enamine
EN300-1955460-1.0g
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine
2229453-01-2
1g
$1785.0 2023-05-31
Enamine
EN300-1955460-1g
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine
2229453-01-2
1g
$1343.0 2023-09-17
Enamine
EN300-1955460-10g
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine
2229453-01-2
10g
$5774.0 2023-09-17
Enamine
EN300-1955460-0.1g
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine
2229453-01-2
0.1g
$1183.0 2023-09-17
Enamine
EN300-1955460-0.5g
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine
2229453-01-2
0.5g
$1289.0 2023-09-17

1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine 関連文献

1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamineに関する追加情報

Professional Introduction to Compound with CAS No. 2229453-01-2 and Product Name: 1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine

The compound identified by the CAS number 2229453-01-2 and the product name 1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit remarkable structural and functional properties, making it a subject of intense interest in both academic research and industrial applications. The unique combination of bulky alkyl groups and fluorinated aromatic rings in its molecular structure contributes to its distinctive chemical behavior, which has been extensively studied for potential therapeutic applications.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine atoms into their molecular frameworks. Fluorinated compounds are highly valued due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. The presence of 4,4-difluorocyclohexyl moieties in this compound is particularly noteworthy, as it introduces both steric hindrance and electronic effects that can significantly influence its interactions with biological systems.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The 1-(4,4-dimethylcyclohexyl) group provides a stable scaffold that can be modified further to target specific biological pathways. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop new treatments for various diseases. Recent studies have highlighted the importance of such multifunctional compounds in drug discovery, particularly in the context of addressing emerging therapeutic challenges.

The synthesis of 1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine involves sophisticated organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed reactions and fluorination techniques, have been employed to achieve high yields and purity. These synthetic strategies not only underscore the compound's complexity but also demonstrate the evolving capabilities of modern chemical synthesis.

From a biological perspective, the structural features of this compound suggest potential interactions with enzymes and receptors involved in critical metabolic processes. Preliminary computational studies have indicated that the fluorinated ring system may exhibit favorable binding properties with certain therapeutic targets. Such insights are invaluable for guiding further experimental investigations aimed at elucidating the compound's mechanism of action.

The growing interest in fluorinated pharmaceuticals has been further fueled by recent breakthroughs in understanding how fluorine substitution affects molecular properties. For instance, studies have shown that fluorine atoms can influence hydrogen bonding networks, lipophilicity, and electronic distribution within a molecule. These effects are particularly relevant for designing drugs that require precise interactions with biological macromolecules. The unique characteristics of 1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine make it a promising candidate for exploring these phenomena in greater detail.

In addition to its pharmaceutical potential, this compound has garnered attention for its applications in materials science. Fluorinated molecules are often used to enhance the performance of polymers, coatings, and other advanced materials due to their resistance to degradation and chemical reactivity. The structural motifs present in 1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine could inspire new formulations with improved durability and functionality.

The future development of this compound will likely involve interdisciplinary collaborations between chemists, biologists, and pharmacologists. By leveraging cutting-edge techniques such as structure-activity relationship (SAR) studies and high-throughput screening assays, researchers aim to optimize its therapeutic potential. The integration of computational modeling with experimental data will be crucial in guiding these efforts toward achieving meaningful clinical outcomes.

As our understanding of molecular interactions continues to advance, compounds like 1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine will play an increasingly important role in shaping the next generation of pharmaceuticals. Their unique structural features offer opportunities to address unmet medical needs through innovative drug design strategies. The ongoing research into this compound exemplifies the dynamic nature of modern chemistry and its profound impact on human health.

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